Product packaging for 3-Methylideneheptan-2-one(Cat. No.:CAS No. 65818-30-6)

3-Methylideneheptan-2-one

Cat. No.: B1337645
CAS No.: 65818-30-6
M. Wt: 126.2 g/mol
InChI Key: JDTQKULHKDUYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylideneheptan-2-one is a high-purity chemical compound provided for research and development purposes. It is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). This product is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound for its potential as a building block in organic synthesis, particularly in the development of novel molecular structures for pharmaceutical and material science applications. Its specific physicochemical properties, such as molecular weight and logP, make it a candidate for creating more complex chemical entities. Precise handling and storage protocols must be followed to ensure safety and compound integrity. Researchers are encouraged to consult the product's safety data sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1337645 3-Methylideneheptan-2-one CAS No. 65818-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTQKULHKDUYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493174
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65818-30-6
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methylideneheptan 2 One and Its Analogues

Regioselective and Stereoselective Approaches to Carbonyl Alpha-Methylenation

The introduction of a methylidene group at the α-position of a carbonyl compound requires precise control to ensure the correct placement (regioselectivity) and, where applicable, the desired three-dimensional arrangement (stereoselectivity). For an unsymmetrical ketone like heptan-2-one, which has two potential α-positions (C1-methyl and C3-methylene), regioselectivity is crucial to selectively form 3-methylideneheptan-2-one.

A foundational method for achieving α-methylenation is the Mannich reaction. This involves the reaction of a ketone, such as heptan-2-one, with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a Mannich base. Subsequent quaternization of the amine followed by an elimination reaction yields the desired α,β-unsaturated ketone. This process is generally regioselective for the more substituted α-position under thermodynamic control.

Modern synthetic chemistry heavily relies on metal-mediated and catalyzed reactions to achieve high selectivity and efficiency. Palladium, in particular, has been instrumental in the formation of α,β-unsaturated carbonyl compounds. One prominent method is the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers, known as the Saegusa-Ito oxidation. acs.orgorganic-chemistry.org This reaction involves the formation of a silyl enol ether from the parent ketone, which then undergoes oxidation with a palladium(II) salt to generate the enone. acs.org

Another innovative, transition-metal-free approach utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a single-carbon source. acs.org This method achieves direct α-Csp³-H methylenation of aryl ketones under high temperatures, offering a novel pathway to α,β-unsaturated carbonyl compounds. acs.org While demonstrated primarily for aryl ketones, the principle offers a potential route for aliphatic ketones as well.

Catalyst/ReagentSubstrate TypeKey FeaturesYield (%)
Pd(OAc)₂Silyl Enol EthersForms α,β-unsaturated carbonyls via dehydrosilylation. acs.orgorganic-chemistry.orgVaries (often >70%)
K₂S₂O₈ / DMSOAryl KetonesTransition-metal-free; DMSO acts as C1 source. acs.org42-90%
Pd(II) / OxidantAlkynamides and AlkenesIntermolecular oxidative coupling to form E-α,β-unsaturated ketones. acs.orgGood to high

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based systems. These methods often mimic biological processes, providing high levels of stereoselectivity. Proline and its derivatives are cornerstone catalysts, activating ketones through the formation of nucleophilic enamine intermediates. youtube.com This enamine can then react with an electrophilic formaldehyde source.

A direct and efficient organocatalytic α-methylenation of carbonyl compounds utilizes a simple amine salt, such as diisopropylammonium trifluoroacetate, in the presence of paraformaldehyde. This approach has proven effective for producing α-methylenated carbonyls with high yields. Furthermore, organocatalysis has been successfully applied to the asymmetric synthesis of α-amino aldehydes and ketones, which can be precursors to chiral α,β-unsaturated systems. nih.govacs.org The development of chiral bifunctional organocatalysts, such as those derived from 1,2-diphenylethylenediamine, has enabled highly enantioselective Michael additions of ketones to nitroalkenes, a reaction that can be integrated into multi-step syntheses of complex chiral molecules. mdpi.com

CatalystReaction TypeKey FeaturesEnantioselectivity (ee)
ProlineAldol/Mannich ReactionEnamine-based activation of ketones/aldehydes. youtube.comCan be high
Diisopropylammonium trifluoroacetateDirect α-MethylenationEfficient for direct introduction of the methylidene group.Not applicable (achiral)
Chiral 1,2-diamine derivativesMichael AdditionBifunctional catalysis for asymmetric synthesis. mdpi.comUp to 98%
Chiral carbamate-monoprotected cyclohexa-1,2-diamineα-NitrogenationSolvent-free conditions, excellent yields and enantioselectivities. acs.orgUp to 99%

Convergent and Divergent Synthetic Routes to Heptan-2-one Derivatives with Methylidene Moieties

The strategic construction of this compound can be approached through both convergent and divergent synthetic plans.

A convergent synthesis involves the independent preparation of molecular fragments that are later combined. For this compound, a convergent strategy could involve the Wittig reaction or its Horner-Wadsworth-Emmons variant. For instance, pentanal (the C5 fragment) could be reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate (the C3 fragment) to directly form the target α,β-unsaturated ketone. Modern convergent approaches also include radical-based methods for synthesizing α,β-unsaturated ketones from aliphatic iodides and dithiocarbonates. nih.govacs.org Another advanced convergent method is the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides with terminal alkenes, which yields E-α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. acs.org

A divergent synthesis , conversely, starts with a common precursor that is elaborated into a variety of distinct products. Heptan-2-one serves as an excellent starting point for such a strategy. ymdb.cawikipedia.orgnih.govnist.govchemicalbook.com By applying the α-methylenation protocols discussed previously, it can be converted to this compound. Alternatively, subjecting heptan-2-one to different reaction conditions can yield a library of derivatives. For example, regioselective α-methylation, α-halogenation, or other α-functionalization reactions can be performed to generate a diverse set of analogues from a single, readily available starting material.

Development of Sustainable and Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and related enones, several sustainable strategies have been reported.

A notable green method is the direct α-Csp³-H methylenation of ketones using DMSO as both a benign solvent and the carbon source, completely avoiding transition metals. acs.org Another significant advancement is the use of visible-light photoredox catalysis. rsc.org These reactions can employ cheap, organic dyes as photosensitizers and use ambient air as the terminal oxidant, generating α,β-unsaturated carbonyls from silyl enol ethers in a sustainable manner. rsc.org The only byproduct in some of these photocatalytic systems is water. acs.org

The concept of using sustainable C1 feedstocks is also gaining traction. While demonstrated for α-methylation using methanol (B129727) as the carbon source with manganese or iron catalysts, this principle points toward future innovations in methylenation reactions. rsc.orgacs.orgnih.gov Furthermore, performing reactions without any solvent is a key goal of green chemistry. Highly efficient and enantioselective organocatalytic α-amination reactions of aldehydes have been successfully developed under solvent-free conditions, highlighting a promising direction for the synthesis of enone precursors. acs.org

Mechanistic Investigations of Chemical Transformations Involving the 3 Methylideneheptan 2 One Scaffold

Nucleophilic and Electrophilic Addition Reactions at the Methylidene Group

The polarized nature of the α,β-unsaturated carbonyl system in 3-Methylideneheptan-2-one, resulting from the conjugation of the carbon-carbon double bond with the carbonyl group, dictates its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Addition:

The primary mode of nucleophilic attack on α,β-unsaturated ketones is the conjugate addition, also known as the Michael addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the methylidene group. This process is favored due to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com For this compound, the reaction would proceed as follows: a nucleophile attacks the electron-deficient β-carbon (the terminal carbon of the methylidene group), causing the π-electrons of the double bond to shift onto the α-carbon and subsequently onto the oxygen atom of the carbonyl group, forming an enolate. This intermediate is then protonated to yield the final 1,4-adduct. youtube.com

A variety of nucleophiles can participate in this reaction, including soft nucleophiles like enolates, amines, and thiols. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the reversibility and outcome of the reaction.

Another significant nucleophilic addition is the Baylis-Hillman reaction, which involves the coupling of the α-position of the activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.orgrsc.org For this compound, this reaction would lead to the formation of a multifunctional allylic alcohol derivative. The mechanism involves the initial addition of the catalyst to the β-carbon, followed by the attack of the resulting zwitterionic enolate onto the aldehyde. Subsequent elimination of the catalyst regenerates it and furnishes the product. wikipedia.orgpsu.edu

Reaction TypeNucleophile/ReagentCatalystExpected Product with this compound
Michael AdditionDiethyl malonateSodium ethoxideDiethyl 2-(2-oxopentan-3-yl)malonate
Baylis-HillmanBenzaldehydeDABCO3-(hydroxy(phenyl)methyl)-1-penten-2-one

Electrophilic Addition:

Electrophilic addition to the methylidene group of this compound is also possible, though generally less common than nucleophilic addition due to the electron-withdrawing nature of the adjacent carbonyl group, which deactivates the double bond towards electrophiles. libretexts.org However, under appropriate conditions, reactions with strong electrophiles can occur. The mechanism typically involves the initial attack of the electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.orgunacademy.com This carbocation is then intercepted by a nucleophile. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (the α-carbon), leading to the more stable carbocation at the β-carbon. However, the influence of the carbonyl group can lead to more complex regiochemical outcomes.

ElectrophileNucleophile (from reagent)Expected Product with this compound
HBrBr-3-(bromomethyl)heptan-2-one (anti-Markovnikov-like)
Br2Br-3-(bromomethyl)-3-bromoheptan-2-one

Pericyclic Reactions, Cycloadditions, and Rearrangements of Alpha,Beta-Unsaturated Ketones

The conjugated π-system of this compound makes it a suitable substrate for various pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this context, this compound can act as a dienophile, reacting with a conjugated diene. The stereoselectivity and regioselectivity of these reactions can often be controlled by using chiral Lewis acid catalysts, which coordinate to the carbonyl oxygen, thereby lowering the LUMO of the enone and activating it towards cycloaddition. nih.govacs.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. tcichemicals.comrsc.orgwikipedia.org Intramolecular versions of this reaction are particularly useful in the synthesis of complex polycyclic systems. researchgate.net For this compound, an intermolecular Pauson-Khand reaction with an alkyne like acetylene (B1199291) would yield a spirocyclic cyclopentenone. The accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of carbon monoxide, and finally reductive elimination to give the product. wikipedia.orgscripps.edu

Reaction NameReactant(s)Catalyst/MediatorExpected Product with this compound
Diels-AlderButadieneLewis Acid (e.g., B(OAc)3)1-acetyl-1-butylcyclohex-3-ene
Pauson-KhandPhenylacetylene, COCo2(CO)84-butyl-4-methyl-2-phenylcyclopent-2-en-1-one

Rearrangements:

Photochemical rearrangements of α-methylene ketones are known to occur upon irradiation. acs.org These reactions can lead to the formation of cyclobutyl ketones and cyclopropyl (B3062369) ketones through various pathways, including Norrish Type II-like hydrogen abstraction followed by cyclization of the resulting biradical. The specific products formed would depend on the substitution pattern and the reaction conditions.

Catalytic Hydrogenation and Functionalization of the Olefinic Moiety

The olefinic bond in this compound is amenable to catalytic hydrogenation, a process that can be controlled to achieve selective reduction of either the double bond or both the double bond and the carbonyl group.

Catalytic Hydrogenation:

The selective hydrogenation of the carbon-carbon double bond can be achieved using various catalysts, such as palladium on carbon (Pd/C) or Wilkinson's catalyst (Rh(PPh₃)₃Cl), under a hydrogen atmosphere. This results in the formation of the corresponding saturated ketone, 3-methylheptan-2-one.

Alternatively, under more forcing conditions or with specific catalysts, both the alkene and the ketone can be reduced. For instance, using catalysts like rhodium or ruthenium complexes, it is possible to achieve asymmetric hydrogenation, leading to chiral alcohols with high enantiomeric excess. rsc.orgresearchgate.netrsc.org

CatalystReductantExpected Product with this compound
Pd/CH23-Methylheptan-2-one
Rh/(S)-BINAPH2(3R)-3-Methylheptan-2-ol and (3S)-3-Methylheptan-2-ol
Ir-SpiroPAPH2Chiral allylic alcohol (reduction of carbonyl)

Functionalization:

Beyond hydrogenation, the olefinic moiety can be functionalized in various ways. For example, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, 3-(oxiran-2-yl)heptan-2-one. Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) would lead to the formation of the corresponding diol.

Enantioselective and Diastereoselective Transformations Incorporating the this compound Structure

The prochiral nature of the this compound scaffold allows for the application of stereoselective reactions to generate chiral products with high levels of enantio- and diastereocontrol.

Enantioselective Transformations:

Asymmetric hydrogenation is a prime example of an enantioselective transformation. The use of chiral catalysts, such as those based on rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP, ZhaoPhos), can lead to the formation of specific enantiomers of the hydrogenated product. rsc.orgrsc.orgresearchgate.net The stereochemical outcome is dictated by the interaction of the substrate with the chiral catalyst, which creates a diastereomeric transition state of lower energy for the formation of one enantiomer over the other. nih.gov

Enantioselective Michael additions can also be achieved using chiral catalysts, including organocatalysts like chiral amines or thioureas, or metal-based catalysts. These catalysts can activate the enone and/or the nucleophile to control the facial selectivity of the addition.

Diastereoselective Transformations:

When a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereomers can be formed. In the context of this compound, if the butyl chain were to contain a stereocenter, any addition reaction to the methylidene group would lead to diastereomeric products. The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselection.

Furthermore, reagent-controlled diastereoselective reactions can be employed. For instance, in the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, which are structurally related to this compound, high cis-selectivities have been observed, demonstrating the ability to control the relative stereochemistry of newly formed stereocenters. nih.gov

Reaction TypeChiral Catalyst/ReagentExpected Outcome for this compound
Asymmetric Hydrogenation[Rh(COD)((R,R)-DIPAMP)]+BF4-Enantioenriched 3-methylheptan-2-one
Asymmetric Michael AdditionChiral organocatalyst (e.g., prolinol derivative)Enantioenriched Michael adduct
Diastereoselective ReductionSubstrate with chiral center in the butyl groupDiastereomeric mixture of alcohols, potentially with one diastereomer favored

Computational Chemistry and Theoretical Studies on 3 Methylideneheptan 2 One

Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules from first principles. For 3-methylideneheptan-2-one, these calculations would provide critical insights into its stability and reactivity.

A primary focus of such studies would be the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

DFT calculations would also be employed to map the electron density distribution and generate an electrostatic potential map. This map would visually represent the electron-rich and electron-poor regions of this compound. It is anticipated that the oxygen atom of the carbonyl group would be the most electronegative region, while the electrophilic nature of the carbonyl carbon and the β-carbon of the ene-one system would be highlighted.

Furthermore, these computational methods can predict various molecular properties, which are summarized in the hypothetical data table below.

Table 1: Hypothetical Molecular Properties of this compound from DFT Calculations

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 2.8 D Quantifies the polarity of the molecule
Mulliken Charge on C=O Carbon +0.45 Highlights the electrophilic nature of the carbonyl carbon

Note: The values in this table are illustrative and based on typical results for similar α,β-unsaturated ketones. They are not derived from actual computations on this compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations would offer a dynamic perspective on the behavior of this compound, both as an individual molecule and in condensed phases. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and its interactions with its environment evolve over time.

For a single this compound molecule, MD simulations could explore its conformational landscape. The rotation around the single bonds, particularly the bond connecting the methylidene group to the heptanone backbone, would be of interest. These simulations could identify the most stable conformers and the energy barriers between them.

In a simulated solvent, such as water or an organic solvent, MD simulations would shed light on intermolecular interactions. The simulations would detail the formation and dynamics of hydrogen bonds between the carbonyl oxygen and solvent molecules, as well as weaker van der Waals interactions. The radial distribution function, a key output of MD simulations, would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Models

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or theoretical properties with its chemical reactivity. For this compound and a series of related compounds, a QSRR model could be developed to predict their reactivity in specific reactions, such as Michael additions or cycloadditions.

The first step in developing a QSRR model would be to calculate a set of molecular descriptors for each compound in the series. These descriptors, derived from DFT or other theoretical calculations, could include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

Once the descriptors are calculated and the experimental reactivity data is collected, statistical methods like multiple linear regression or partial least squares would be used to create the QSRR equation. A hypothetical QSRR model for the reactivity of a series of α,β-unsaturated ketones might look like the following:

log(k) = c0 + c1(LUMO Energy) + c2(Mulliken Charge on β-carbon) + c3*(Steric Parameter)

Where log(k) is the logarithm of the reaction rate constant, and c0, c1, c2, and c3 are coefficients determined from the statistical fitting. Such a model would be invaluable for predicting the reactivity of new, unsynthesized compounds in the same class as this compound, thereby guiding experimental efforts.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylideneheptan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY, COSY, HMQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the relative stereochemistry of organic molecules. For 3-methylideneheptan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and complex spin-spin coupling patterns. Key expected signals include two distinct singlets or narrow doublets in the olefinic region (typically 5.0-6.5 ppm) corresponding to the exocyclic methylene (B1212753) (=CH₂) protons. The protons of the acetyl group (CH₃) would likely appear as a singlet in the upfield region (around 2.1-2.4 ppm). The protons on the butyl chain would exhibit characteristic multiplets, with the chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and vinyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be crucial for identifying all carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to resonate significantly downfield (in the range of 190-210 ppm). The sp² carbons of the methylidene group would appear in the olefinic region (around 120-150 ppm). The remaining sp³ hybridized carbons of the acetyl and butyl groups would be found in the upfield region of the spectrum.

2D-NMR Spectroscopy: To definitively assign these signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butyl chain, allowing for the tracing of the spin system from one end to the other. For instance, the protons on C4 would show correlations to the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com For example, the protons of the acetyl group (on C1) would be expected to show a correlation to the carbonyl carbon (C2) and the quaternary olefinic carbon (C3). Similarly, the olefinic protons of the methylidene group would show correlations to C2 and C4, confirming the connectivity around the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the butyl chain relative to the rest of the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Atom NumberExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~2.2 (s, 3H)~25C2, C3
2-~200-
3-~145-
4~2.3 (t, 2H)~35C2, C3, C5, C=CH₂
5~1.4 (m, 2H)~28C3, C4, C6
6~1.3 (m, 2H)~22C4, C5, C7
7~0.9 (t, 3H)~14C5, C6
=CH₂~5.8 (s, 1H), ~6.0 (s, 1H)~125C2, C3, C4

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Vibrational Spectroscopy Applications (FT-IR and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone. Due to conjugation with the adjacent double bond, this band is expected to appear at a lower wavenumber (typically 1665-1685 cm⁻¹) compared to a saturated aliphatic ketone (1705-1725 cm⁻¹). Another key absorption would be the C=C stretching vibration of the methylidene group, which is expected in the region of 1640-1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations for both sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons, as well as various C-H bending and skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. In contrast, the C=O bond, which is highly polar, often gives a weaker Raman signal compared to its intense IR absorption. This complementary nature is a key advantage of using both techniques. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (conjugated ketone)Stretching1665 - 1685 (Strong)1665 - 1685 (Weak to Medium)
C=C (alkene)Stretching1640 - 1650 (Medium)1640 - 1650 (Strong)
C-H (sp²)Stretching3010 - 3095 (Medium)3010 - 3095 (Medium)
C-H (sp³)Stretching2850 - 2960 (Strong)2850 - 2960 (Strong)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₉H₁₆O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with high accuracy.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of α,β-unsaturated ketones are well-documented. Key expected fragmentation pathways for this compound include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms. Loss of the acetyl group (CH₃CO•, 43 u) would result in a fragment ion.

McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, the presence of the butyl group allows for this possibility. This would involve the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the Butyl Chain: Fragmentation within the butyl chain would lead to a series of fragment ions separated by 14 u (CH₂).

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/Loss
140[M]⁺• (Molecular Ion)
125[M - CH₃]⁺
97[M - CH₃CO]⁺
83[M - C₄H₉]⁺
43[CH₃CO]⁺ (Base Peak)

X-ray Crystallography of Co-crystals or Derivatives (where applicable)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a single, well-ordered crystal. As this compound is likely a liquid or a low-melting solid at room temperature, obtaining suitable crystals of the pure compound might be challenging.

In such cases, the formation of a crystalline derivative or a co-crystal could be pursued. For instance, reaction of the ketone with a suitable derivatizing agent that introduces a rigid and crystalline moiety (e.g., a substituted phenylhydrazine (B124118) to form a hydrazone) could yield a solid derivative suitable for X-ray diffraction analysis. The resulting crystal structure would reveal the precise three-dimensional arrangement of the atoms in the derivative, from which the structure of the original molecule, including the configuration at the chiral center (C4), could be definitively determined. To date, no published crystal structure of this compound or its derivatives is available in the common crystallographic databases.

Biosynthetic Context and Natural Product Chemistry of Methylideneheptane Containing Structures

Identification and Elucidation of Biosynthetic Pathways Incorporating the Methylideneheptyl Side Chain in Sterols and Triterpenes

The biosynthesis of sterols and triterpenes originates from the isoprenoid pathway, a fundamental metabolic route in virtually all living organisms. nih.gov The pathway commences with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the basic five-carbon building blocks. In plants, two distinct pathways supply IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govnih.gov Triterpenoids, including sterols, are primarily synthesized via the MVA pathway. nih.gov

The assembly of the characteristic carbon skeletons of sterols and triterpenes begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head to create the C30 hydrocarbon squalene (B77637), a reaction catalyzed by squalene synthase. libretexts.org This linear precursor undergoes a critical cyclization step, initiated by squalene epoxidase, which forms 2,3-oxidosqualene. openstax.org This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a cascade of cyclization and rearrangement reactions to generate the diverse array of sterol and triterpene scaffolds. nih.govopenstax.org In photosynthetic organisms, cycloartenol (B190886) is the primary product of OSCs and serves as the precursor for phytosterols, while in non-photosynthetic organisms, lanosterol (B1674476) is the key intermediate in the biosynthesis of cholesterol and other animal and fungal sterols. libretexts.orgnih.gov

Following the formation of the core cyclic structure, the side chain of sterols and triterpenes can undergo a variety of modifications, including alkylation, dehydrogenation, and cyclization, which contribute to the vast structural diversity of these natural products. The iso-octyl side chain of cholesterol, for instance, is formed through a series of enzymatic reactions that include hydride and methyl migrations during the conversion of lanosterol. openstax.org While the biosynthesis of C24-methyl and C24-ethyl sterol side chains is well-documented, involving sterol C24-methyltransferases (SMTs) that utilize S-adenosyl methionine (SAM) as a methyl donor, the specific biosynthetic pathways leading to a methylideneheptyl side chain are not extensively characterized in the scientific literature. nih.govcreative-proteomics.com

The formation of a seven-carbon side chain with a terminal methylidene group would likely involve a series of enzymatic modifications of a pre-existing isoprenoid side chain. This could potentially involve chain elongation, isomerization, and dehydrogenation reactions catalyzed by specific enzymes that have yet to be fully elucidated. The study of sterol and triterpene biosynthesis is an active area of research, and the identification of novel side chain structures and the enzymes responsible for their formation continues to expand our understanding of the metabolic capabilities of living organisms.

Key Precursor/IntermediateBiosynthetic PathwayKey Enzyme ClassResulting Structure
Acetyl-CoAMevalonate (MVA) PathwayHMG-CoA reductaseIsopentenyl diphosphate (IPP)
Isopentenyl diphosphate (IPP)Isoprenoid BiosynthesisPrenyltransferasesFarnesyl diphosphate (FPP)
Farnesyl diphosphate (FPP)Sterol/Triterpene BiosynthesisSqualene synthaseSqualene
SqualeneSterol/Triterpene BiosynthesisSqualene epoxidase2,3-Oxidosqualene
2,3-OxidosqualeneSterol/Triterpene BiosynthesisOxidosqualene cyclases (OSCs)Lanosterol/Cycloartenol

Enzymatic Mechanisms for the Formation and Transformation of Alpha-Methylidene Groups in Biological Systems

The formation of alpha-methylidene groups, particularly the exocyclic double bond adjacent to a carbonyl in structures like 3-methylideneheptan-2-one, is a key structural feature that influences the chemical reactivity and biological activity of a molecule. In biological systems, the synthesis of such α,β-unsaturated carbonyl moieties is often accomplished through specific enzymatic reactions.

One of the most common enzymatic strategies for the formation of an α,β-unsaturated carbonyl system is through an aldol-type condensation followed by dehydration. In this mechanism, an enolate, generated from a ketone or aldehyde, acts as a nucleophile and attacks another carbonyl compound. The resulting β-hydroxy carbonyl intermediate is then dehydrated to introduce the double bond in conjugation with the carbonyl group. This type of reaction is central to the biosynthesis of many polyketide natural products. mdpi.com

Another important concept in the formation of structures with reactive methylene (B1212753) groups is the "activated methylene group." wikipedia.org In compounds where a methylene group is flanked by two electron-withdrawing groups, such as in 1,3-dicarbonyl compounds, the protons on the central carbon are particularly acidic and can be easily removed to form a stabilized carbanion. wikipedia.org While this compound does not possess a classic activated methylene group, the presence of the adjacent carbonyl group does increase the acidity of the alpha-protons, facilitating their removal and the potential for subsequent enzymatic modifications.

The direct enzymatic introduction of a methylidene group can also be envisioned through several mechanisms. One possibility involves a hydroxylation reaction at the alpha-position, followed by enzymatic dehydration. Alternatively, a methyl group at the alpha-position could be enzymatically oxidized to a hydroxymethyl group, which is then dehydrated to form the exomethylene group. Enzymes such as cytochrome P450 monooxygenases are known to catalyze a wide range of oxidative reactions, including hydroxylations, and could potentially be involved in such a pathway. nih.gov

Furthermore, enzymes involved in one-carbon metabolism, such as those utilizing S-adenosyl methionine (SAM) or methylene-tetrahydrofolate, could play a role in the formation of a methylidene group, although this is less commonly observed for the formation of exocyclic double bonds in aliphatic ketones. The enzymatic dehydrogenation of a saturated precursor is another plausible mechanism, where a specific dehydrogenase could catalyze the removal of two hydrogen atoms to introduce the double bond. nih.gov

The transformation of alpha-methylidene groups in biological systems often involves enzymatic reduction of the double bond or the carbonyl group. For instance, α,β-unsaturated ketones can be reduced by reductases to either the corresponding saturated ketone or the allylic alcohol. researchgate.net These transformations play a crucial role in the metabolism and detoxification of such compounds. researchgate.net

Enzymatic Reaction TypeDescriptionPotential Relevance to Alpha-Methylidene Formation
Aldol Condensation & DehydrationFormation of a β-hydroxy carbonyl intermediate followed by elimination of water.A common route to α,β-unsaturated carbonyls.
α-Hydroxylation & DehydrationEnzymatic introduction of a hydroxyl group at the alpha-position, followed by dehydration.A potential pathway for creating the exocyclic double bond.
DehydrogenationDirect enzymatic removal of two hydrogen atoms from a saturated precursor.A direct route to introduce the double bond.
ReductionEnzymatic addition of hydrogen across the double bond or to the carbonyl group.A key transformation in the metabolism of α,β-unsaturated ketones.

Isolation and Structural Characterization of Novel Natural Products Featuring the this compound Motif or Related Structures

The identification of novel natural products from complex biological matrices is a cornerstone of natural product chemistry. Volatile organic compounds (VOCs), such as this compound, are often present in low concentrations and require specialized techniques for their isolation and structural elucidation.

The isolation of VOCs from natural sources, such as plants, fungi, and bacteria, is typically achieved through distillation or extraction methods. nih.govresearchgate.net Simultaneous distillation-extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are two commonly employed techniques. nih.gov SDE is a powerful method for extracting and concentrating volatile and semi-volatile compounds from a sample matrix, while HS-SPME is a solvent-free technique that is particularly useful for the analysis of trace levels of VOCs in the headspace above a sample. nih.gov

Once isolated, the structural characterization of these compounds relies heavily on spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is the primary tool for the analysis of volatile compounds. nih.govresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which is crucial for its identification.

For the definitive structural elucidation of a novel natural product, nuclear magnetic resonance (NMR) spectroscopy is indispensable. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as the carbonyl and alkene groups in this compound.

While a comprehensive search of the scientific literature does not reveal numerous examples of natural products containing the specific this compound motif, the α,β-unsaturated ketone functionality is a common feature in a wide variety of natural products with diverse biological activities. researchgate.net These include compounds found in essential oils, such as carvone (B1668592) (found in spearmint) and pulegone (B1678340) (found in pennyroyal), which possess an endocyclic α,β-unsaturated ketone system. The continuous exploration of the chemical diversity of the natural world, coupled with advances in analytical techniques, may lead to the discovery of novel compounds featuring the this compound scaffold in the future.

Analytical TechniqueInformation ProvidedApplication in Characterizing this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds and determination of molecular weight and fragmentation pattern.Identification and quantification in complex mixtures.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed information on the carbon-hydrogen framework and connectivity.Unambiguous structure elucidation.
Infrared (IR) SpectroscopyIdentification of functional groups.Confirmation of the carbonyl and alkene moieties.
Headspace Solid-Phase Microextraction (HS-SPME)Extraction and concentration of volatile compounds from the headspace of a sample.Isolation of trace amounts for analysis.
Simultaneous Distillation-Extraction (SDE)Extraction and concentration of volatile and semi-volatile compounds.Isolation from a bulk sample matrix.

Metabolomic Profiling and In Vivo Transformations of Related Methylidene Compounds

Metabolomics is a powerful approach for the comprehensive analysis of small molecules (metabolites) within a biological system and can provide valuable insights into the in vivo transformations of natural and xenobiotic compounds. nih.gov The study of the metabolic fate of compounds containing an α,β-unsaturated carbonyl moiety, such as this compound, is of particular interest due to the electrophilic nature of this functional group, which can lead to covalent interactions with biological nucleophiles. researchgate.netnih.gov

The in vivo transformation of α,β-unsaturated carbonyl compounds often involves several key metabolic pathways. One of the primary routes of metabolism is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant and detoxifying agent. researchgate.net This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the β-carbon of the α,β-unsaturated system in a Michael-type addition. researchgate.net The resulting GSH conjugate is typically more water-soluble and can be further metabolized and excreted from the body.

Another important metabolic transformation is the reduction of the α,β-unsaturated carbonyl moiety. The carbon-carbon double bond can be reduced by reductases to yield the corresponding saturated ketone. nih.gov Alternatively, the carbonyl group can be reduced to a hydroxyl group, forming an allylic alcohol. These reduction reactions can significantly alter the biological activity and toxicity of the parent compound. researchgate.net

Metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are well-suited for studying the in vivo transformations of methylidene compounds. nih.gov By analyzing biological samples (e.g., plasma, urine, tissue extracts) from organisms exposed to the compound of interest, it is possible to identify and quantify the parent compound and its various metabolites. nih.gov The use of stable isotope-labeled compounds can further aid in tracing the metabolic fate of the molecule and distinguishing its metabolites from endogenous compounds.

Metabolic PathwayEnzymatic/Chemical ProcessExpected Metabolite of this compound
Glutathione ConjugationMichael addition of GSH to the β-carbon.3-(Glutathionyl-methyl)heptan-2-one
Double Bond ReductionEnzymatic reduction of the C=C double bond.3-Methylheptan-2-one
Carbonyl ReductionEnzymatic reduction of the ketone group.3-Methylideneheptan-2-ol
Combined ReductionReduction of both the double bond and the carbonyl group.3-Methylheptan-2-ol

Applications in Complex Molecule Synthesis and Materials Science

3-Methylideneheptan-2-one as a Versatile Building Block in Target-Oriented Synthesis

The strategic placement of a methylidene group adjacent to a ketone functionality endows this compound with a high degree of reactivity, making it a coveted building block in the synthesis of complex natural products and other target molecules. The conjugated system of the α,β-unsaturated ketone is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate carbon skeletons.

Organic chemists have leveraged the reactivity of similar methylidene ketones in numerous synthetic campaigns. For instance, related compounds have been employed in Michael additions, Diels-Alder reactions, and various annulation strategies to construct cyclic and polycyclic systems. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the principles governing its reactivity can be extrapolated from studies on analogous structures. The presence of the methylidene group provides a handle for carbon-carbon bond formation, a critical step in the assembly of complex molecular frameworks.

Design and Synthesis of Complex Molecules with Specific Structural Features Utilizing the Methylidene Ketone Moiety

The methylidene ketone moiety is a key pharmacophore in a number of biologically active compounds. Its presence can confer specific binding properties and reactivity that are crucial for a molecule's therapeutic or biological function. The synthesis of 3-methylidene-2,3-dihydroquinolin-4-ones, for example, has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. nih.gov This highlights the potential of the methylidene ketone group in the design of novel therapeutic agents.

The synthesis of such complex molecules often involves multi-step sequences where the methylidene group is introduced at a key stage to enable subsequent cyclization or functionalization reactions. The Horner-Wadsworth-Emmons reaction is a common and effective method for the olefination of ketones to produce the desired methylidene group. nih.gov The strategic incorporation of the methylideneheptyl ketone motif allows for the precise tailoring of a molecule's three-dimensional shape and electronic properties, which are critical for its interaction with biological targets.

Exploration of Polymers and Advanced Materials Incorporating this compound Derived Units

The carbon-carbon double bond of the methylidene group in this compound makes it a suitable monomer for polymerization reactions. The radical polymerization of monomers containing a methylidene group, such as 2-methylene-1,3-dioxepane, can lead to the formation of polyesters with interesting properties. cmu.edunih.govresearchgate.net These polymerization processes can be controlled to produce polymers with specific molecular weights and distributions.

The incorporation of units derived from this compound into polymer backbones could lead to advanced materials with unique thermal, mechanical, and chemical properties. For example, the ketone functionality could serve as a site for post-polymerization modification, allowing for the attachment of other molecules or the cross-linking of polymer chains. While specific research on the polymerization of this compound is limited, the broader field of polymerizing methylidene-containing monomers suggests a promising avenue for the development of new materials.

Table 1: Polymerization of Related Methylene (B1212753) Monomers

Monomer Polymerization Method Resulting Polymer Reference
2-Methylene-1,3-dioxepane Radical Ring-Opening Copolymerization Polycaprolactone cmu.edu
2-Methylene-1,3-dioxepane Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Hyperbranched Polycaprolactone nih.gov

Structure-Odor Correlations and Olfactory Receptor Interactions of Complex Molecules Containing the Methylideneheptyl Ketone Motif

The relationship between a molecule's structure and its perceived odor is a complex and fascinating area of study. For ketones, factors such as carbon chain length and the position of the carbonyl group play a significant role in determining their olfactory properties. nih.gov Studies on olfactory receptor neurons have shown that specific receptors are tuned to recognize particular structural motifs in odorant molecules. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
3-methylheptan-2-one
3-methylidene-2,3-dihydroquinolin-4-ones
2-methylene-1,3-dioxepane
Diacetyl

Q & A

Q. What are the standard synthetic routes for 3-Methylideneheptan-2-one, and how can its purity and structure be validated?

  • Methodological Answer : The synthesis typically involves aldol condensation or oxidation of allylic alcohols. Key steps include:
  • Reaction optimization : Adjusting catalysts (e.g., acid/base) and temperature for yield improvement.
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ketone carbonyl peak at ~200–220 ppm in 13C^{13}\text{C} NMR) and gas chromatography–mass spectrometry (GC-MS) for purity assessment.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including reagent sources and spectral data .

Q. How can researchers optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Employ design of experiments (DOE) frameworks to evaluate variables (e.g., solvent polarity, catalyst loading). For example:
  • Factorial design : Test interactions between temperature and reaction time.
  • Response surface methodology : Model yield as a function of variables.
    Validate results using kinetic studies (e.g., monitoring by FT-IR or HPLC) and replicate experiments to ensure reproducibility .

Q. What analytical techniques are essential for verifying the identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Spectroscopy : Infrared (IR) spectroscopy for ketone C=O stretch (~1700–1750 cm1^{-1}), 1H^{1}\text{H} NMR for methylidene proton signals (δ 4.5–5.5 ppm).
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection to confirm purity (>95%).
    Cross-reference data with published spectra in databases like PubChem or Reaxys .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity:
  • Statistical tools : Calculate I2I^2 to assess variability due to methodological differences (e.g., solvent systems, temperature).
  • Sensitivity analysis : Exclude outliers or subgroup studies by experimental conditions.
    Validate findings via controlled replication studies under standardized protocols .

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Use density functional theory (DFT) calculations to model:
  • Electrophilic sites : Molecular electrostatic potential (MEP) maps for ketone and methylidene groups.
  • Transition states : Simulate reaction pathways (e.g., nucleophilic additions).
    Compare results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) elucidate mechanistic pathways in this compound transformations?

  • Methodological Answer :
  • Labeling synthesis : Incorporate isotopes at the methylidene or carbonyl positions via modified precursors.
  • Tracer studies : Use 13C^{13}\text{C} NMR to track isotopic redistribution during reactions (e.g., keto-enol tautomerism).
  • Mass spectrometry : Detect isotopic enrichment in products to confirm intermediates .

Q. What systematic review practices ensure comprehensive coverage of this compound literature for hypothesis generation?

  • Methodological Answer :
  • Database selection : Prioritize PubMed, Web of Science, and Reaxys over Google Scholar to minimize retrieval bias.
  • Search strings : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial").
  • Screening criteria : Apply PRISMA guidelines to filter studies by methodology quality (e.g., peer-reviewed journals, spectral validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.